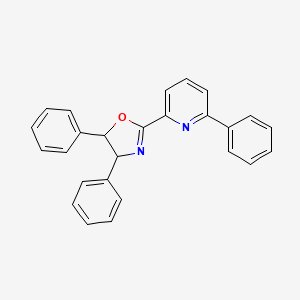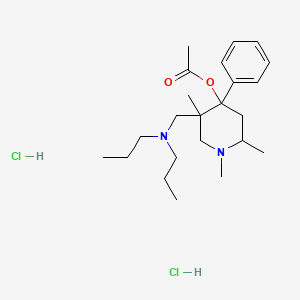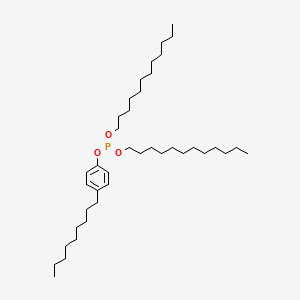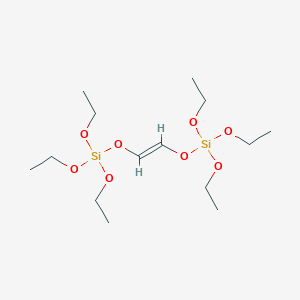
(E)-ethene-1,2-diyl hexaethyl diorthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is a silicon-based organic compound characterized by its unique structure, which includes ethene and orthosilicate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diyl hexaethyl diorthosilicate typically involves the reaction of ethene derivatives with orthosilicate precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-ethene-1,2-diyl hexaethyl diorthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon centers.
Substitution: Substitution reactions can occur at the ethene or orthosilicate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as solvent choice and reaction temperature, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can introduce new functional groups to the ethene or orthosilicate moieties.
Scientific Research Applications
(E)-ethene-1,2-diyl hexaethyl diorthosilicate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which (E)-ethene-1,2-diyl hexaethyl diorthosilicate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of silicon-oxygen bonds and the stabilization of reactive intermediates. These interactions can lead to changes in the physical and chemical properties of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl orthosilicate: Another silicon-based compound with similar applications.
Tetraethyl orthosilicate: Used in similar industrial processes.
Hexamethyl disiloxane: Shares some structural similarities and applications.
Uniqueness
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is unique due to its specific combination of ethene and orthosilicate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C14H32O8Si2 |
|---|---|
Molecular Weight |
384.57 g/mol |
IUPAC Name |
triethyl [(E)-2-triethoxysilyloxyethenyl] silicate |
InChI |
InChI=1S/C14H32O8Si2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
InChI Key |
DNRORNCIGSNDFB-BUHFOSPRSA-N |
Isomeric SMILES |
CCO[Si](OCC)(OCC)O/C=C/O[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCO[Si](OCC)(OCC)OC=CO[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


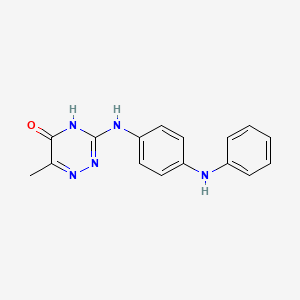
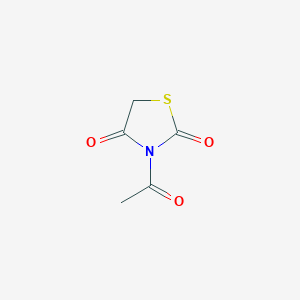
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
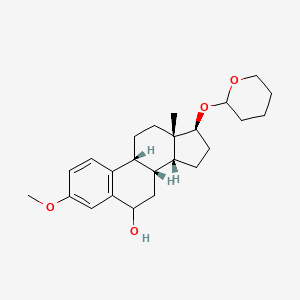
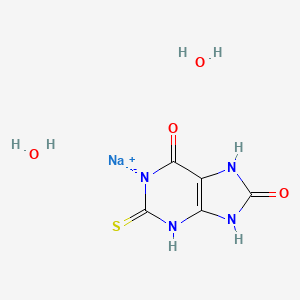
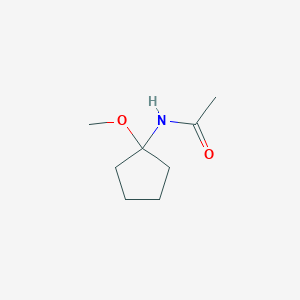
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

